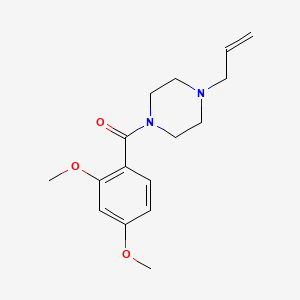
1-allyl-4-(2,4-dimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-(2,4-dimethoxybenzoyl)piperazine, also known as ADMBP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been the subject of scientific research due to its potential pharmacological properties. ADMBP has been found to have a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-(2,4-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-allyl-4-(2,4-dimethoxybenzoyl)piperazine in lab experiments is its broad range of biological activities. It has been found to have antitumor, antifungal, and antibacterial properties, making it a potentially useful compound for the development of new drugs. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-allyl-4-(2,4-dimethoxybenzoyl)piperazine. One area of interest is the development of new drugs based on this compound. Researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its pharmacological properties.
Synthesis Methods
The synthesis of 1-allyl-4-(2,4-dimethoxybenzoyl)piperazine involves the reaction of 1-allylpiperazine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound.
Scientific Research Applications
1-allyl-4-(2,4-dimethoxybenzoyl)piperazine has been extensively studied for its potential use in the treatment of various diseases. It has been found to have antitumor activity against several types of cancer, including breast, lung, and colon cancer. This compound has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-7-17-8-10-18(11-9-17)16(19)14-6-5-13(20-2)12-15(14)21-3/h4-6,12H,1,7-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYCSMNQBQFSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5437432.png)
![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437437.png)

![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5437453.png)


![N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5437481.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B5437496.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5437499.png)
amine dihydrochloride](/img/structure/B5437502.png)
![4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5437507.png)
![6-(5-bromo-2-furyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5437508.png)
![N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5437516.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5437517.png)